molecular formula C26H22N3NaO8S B1260444 Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate CAS No. 71344-34-8

Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate

Cat. No.: B1260444
CAS No.: 71344-34-8
M. Wt: 559.5 g/mol
InChI Key: GYNWGBCRJGPZJK-TYDLTANKSA-M
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Description

Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate is a complex organic compound with a unique structure that includes a chromene moiety, a phenylacetyl group, and a bicyclic thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate typically involves multiple steps:

    Formation of the Chromene Moiety: The chromene ring can be synthesized through a condensation reaction between salicylaldehyde and an appropriate diketone under acidic conditions.

    Attachment of the Phenylacetyl Group: This step involves the acylation of the chromene derivative with phenylacetyl chloride in the presence of a base such as pyridine.

    Formation of the Bicyclic Thiazolidine Ring: The final step involves the cyclization of the intermediate with a thiazolidine precursor under basic conditions to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate likely involves its interaction with specific molecular targets. The chromene moiety may interact with enzymes or receptors, while the phenylacetyl group could facilitate binding to proteins. The bicyclic thiazolidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a chromene moiety, a phenylacetyl group, and a bicyclic thiazolidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

sodium;(2R,5R,6R)-6-[[2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O8S.Na/c1-26(2)19(24(34)35)29-22(33)17(23(29)38-26)28-21(32)16(12-7-4-3-5-8-12)27-20(31)14-11-13-9-6-10-15(30)18(13)37-25(14)36;/h3-11,16-17,19,23,30H,1-2H3,(H,27,31)(H,28,32)(H,34,35);/q;+1/p-1/t16?,17-,19-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNWGBCRJGPZJK-TYDLTANKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N3NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71344-34-8
Record name Tei-2012
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071344348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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